

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Cat. No.: B1322235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides exemplary experimental protocols for its synthesis and analysis, and outlines a potential workflow for the investigation of its biological activities.

Core Chemical Data

4-(Hydroxymethyl)piperidine-1-carbaldehyde is a piperidine derivative featuring both a hydroxymethyl and a formyl group. These functional groups offer reactive sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Property	Value
Molecular Weight	143.18 g/mol [1]
Molecular Formula	C ₇ H ₁₃ NO ₂ [1]
CAS Number	835633-50-6 [1]
SMILES	O=CN1CCC(CO)CC1
Appearance	White to off-white solid
Solubility	Soluble in methanol and chloroform

Experimental Protocols

The following sections detail generalized procedures for the synthesis and analysis of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**, based on established methods for similar compounds.

Synthesis Protocol: Formylation of 4-(Hydroxymethyl)piperidine

This protocol describes a common method for the N-formylation of a secondary amine using formic acid.

Materials:

- 4-(Hydroxymethyl)piperidine
- Formic acid (≥95%)
- Toluene
- Sodium bicarbonate (Saturated aqueous solution)
- Anhydrous magnesium sulfate
- Round-bottom flask

- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(hydroxymethyl)piperidine (1 equivalent) and toluene.
- Add formic acid (1.1 equivalents) to the stirred solution.
- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Allow the reaction mixture to cool to room temperature.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **4-(Hydroxymethyl)piperidine-1-carbaldehyde** can be further purified by column chromatography on silica gel if necessary.

Analytical Protocol: Purity and Identity Confirmation

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the synthesized compound.

Instrumentation:

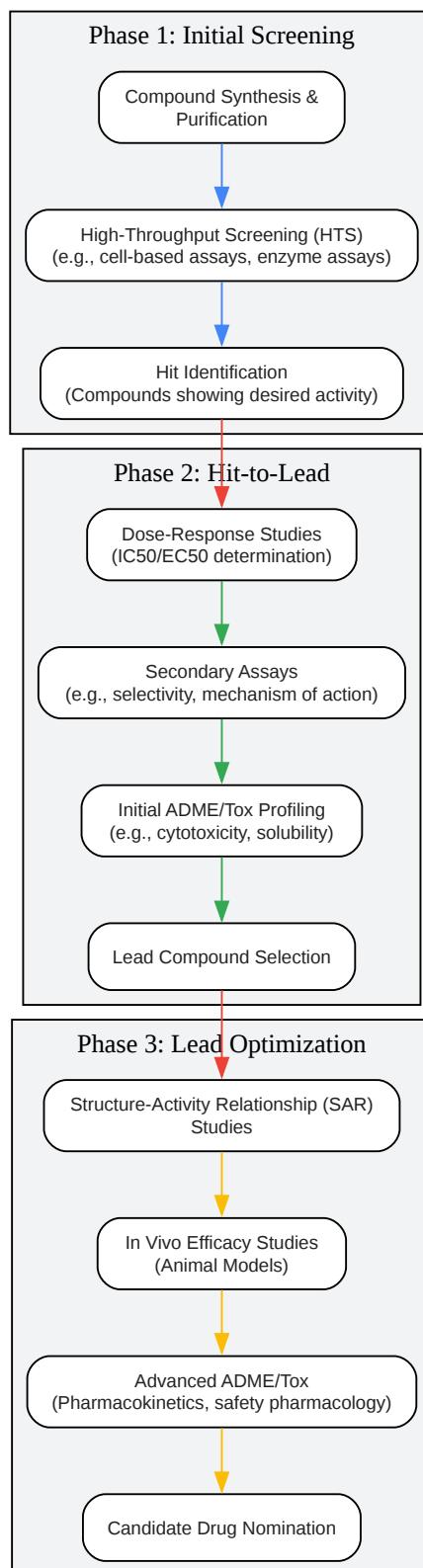
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for amine analysis (e.g., DB-5ms)
- Helium (carrier gas)

Sample Preparation:

- Dissolve a small amount of the synthesized **4-(Hydroxymethyl)piperidine-1-carbaldehyde** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Conditions (Exemplary):

- Injector Temperature: 250°C
- Oven Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold at 280°C for 5 minutes
- Carrier Gas Flow Rate: 1 mL/min (constant flow)
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Scan Range: m/z 40-400


Data Analysis:

- The retention time of the major peak in the total ion chromatogram (TIC) will be characteristic of the compound.

- The mass spectrum of the peak should be analyzed to confirm the molecular weight and fragmentation pattern consistent with the structure of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**. The molecular ion peak $[M]^+$ should be observed at m/z 143.

Logical Workflow for Biological Evaluation

For drug development professionals, the synthesized compound would typically undergo a series of biological screenings to identify any potential therapeutic applications. The following diagram illustrates a generalized workflow for this process.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 835633-50-6|4-(Hydroxymethyl)piperidine-1-carbaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322235#4-hydroxymethyl-piperidine-1-carbaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com